Triisopropylsilanol

Catalog No.
S1513920
CAS No.
17877-23-5
M.F
C9H22OSi
M. Wt
174.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilanol

CAS Number

17877-23-5

Product Name

Triisopropylsilanol

IUPAC Name

hydroxy-tri(propan-2-yl)silane

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

InChI

InChI=1S/C9H22OSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3

InChI Key

MQNNNLJCDJBERF-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)O

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)O

Application in Peptide Synthesis

Specific Scientific Field: Biochemistry and Organic Chemistry

Summary of the Application: Triisopropylsilanol is used as a scavenger in peptide synthesis . It plays a crucial role in the global deprotection of peptide groups during the synthesis process .

Methods of Application or Experimental Procedures: In peptide synthesis, Triisopropylsilanol is used to scavenge peptide groups that are being removed from the peptide sequence during the global deprotection stage . It can act as a hydride donor in acidic conditions, enabling it to scavenge carbocations formed in the deprotection of a peptide .

Results or Outcomes: The use of Triisopropylsilanol in peptide synthesis enhances the efficiency of the process by scavenging unwanted peptide groups. This leads to a cleaner and more controlled synthesis process .

Application as a Reducing Agent

Specific Scientific Field: Organic Chemistry

Summary of the Application: Triisopropylsilanol is used as a reducing agent in organic synthesis . It’s known for its relatively low toxicity, ease of handling, and its ability to selectively reduce various functional groups .

Methods of Application or Experimental Procedures: As a reducing agent, Triisopropylsilanol is used in various organic synthesis processes where it donates electrons to other molecules, thereby reducing them .

Results or Outcomes: The use of Triisopropylsilanol as a reducing agent contributes to the successful completion of various organic synthesis reactions. Its selective reduction capabilities make it a valuable tool in the synthesis of complex organic compounds .

Application in Silicon-Based Cross-Coupling Reactions

Specific Scientific Field: Organic Chemistry

Summary of the Application: Triisopropylsilanol is used in silicon-based cross-coupling reactions . These reactions have gained attention due to the stability, non-toxicity, and natural abundance of silicon .

Methods of Application or Experimental Procedures: In these reactions, Triisopropylsilanol can undergo transmetalation of alkyl, alkenyl, and aryl groups on silicon to palladium(II), nickel(II), or copper(I or II), allowing participation in the cross-coupling reaction under mild conditions with excellent chemoselectivity .

Results or Outcomes: The use of Triisopropylsilanol in silicon-based cross-coupling reactions contributes to the successful completion of various organic synthesis reactions . Its selective reduction capabilities make it a valuable tool in the synthesis of complex organic compounds .

Application in Deprotection of Silyl Ethers

Specific Scientific Field: Organic Chemistry

Summary of the Application: Triisopropylsilanol is used in the deprotection of silyl ethers . Silyl ethers are protective groups commonly used in organic synthesis, and their deprotection is a crucial step in many synthetic procedures .

Methods of Application or Experimental Procedures: In the deprotection process, Triisopropylsilanol can selectively cleave silyl ethers in the presence of other functional groups . This selective deprotection is often achieved using a source of fluoride ion .

Results or Outcomes: The use of Triisopropylsilanol in the deprotection of silyl ethers allows for the selective removal of protective groups, which is a critical step in the synthesis of complex organic molecules .

Application in Reduction of Cysteine-S-Protecting Groups

Specific Scientific Field: Biochemistry and Organic Chemistry

Summary of the Application: Triisopropylsilanol is used in the reduction of cysteine-S-protecting groups . It has been found to actively remove S-protecting groups by serving as a reductant .

Methods of Application or Experimental Procedures: In the reduction process, Triisopropylsilanol can facilitate the removal of acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (Bu t ) protecting groups from cysteine (Cys) residues in the presence of trifluoroacetic acid (TFA) at 37 °C .

Results or Outcomes: The use of Triisopropylsilanol in the reduction of cysteine-S-protecting groups allows for the selective removal of protective groups, which is a critical step in the synthesis of complex organic molecules .

Application in Silicon-Based Protection of Functional Groups

Summary of the Application: Triisopropylsilanol is used in the silicon-based protection of functional groups . It’s known for its relatively low toxicity, ease of handling, and its ability to selectively protect various functional groups .

Methods of Application or Experimental Procedures: As a protecting agent, Triisopropylsilanol is used in various organic synthesis processes where it donates electrons to other molecules, thereby reducing them .

Results or Outcomes: The use of Triisopropylsilanol as a protecting agent contributes to the successful completion of various organic synthesis reactions. Its selective protection capabilities make it a valuable tool in the synthesis of complex organic compounds .

Triisopropylsilanol is an organosilicon compound with the chemical formula  i Pr 3SiOH\text{ i Pr }_3\text{SiOH}, where i Pr\text{i Pr} represents isopropyl groups. It appears as a colorless liquid and is characterized by its silanol functional group, which imparts unique chemical properties. This compound is derived from triisopropylsilane through hydrolysis or other

, including:

  • Dehydration: Under certain conditions, triisopropylsilanol can lose water to form triisopropylsilane.
  • Condensation Reactions: It can react with other silanol compounds to form siloxane linkages, which are crucial in the formation of silicone polymers.
  • Reduction Reactions: As a mild reducing agent, triisopropylsilanol can participate in reductions of various organic compounds, particularly in peptide synthesis where it scavenges carbocations formed during deprotection steps .

Triisopropylsilanol can be synthesized through several methods:

  • Hydrolysis of Triisopropylsilane: This method involves the reaction of triisopropylsilane with water, often catalyzed by an acid or base, resulting in the formation of triisopropylsilanol and hydrogen gas.
  • Alkali Reaction: A notable synthetic route includes reacting triisopropylsilane with an alkali (such as sodium hydroxide or potassium hydroxide) in the presence of a small amount of pre-existing triisopropylsilanol. This method has been shown to yield high-purity products without generating waste solvents .
  • Direct Synthesis from Silanes: Other methods involve direct synthesis using silanes and various reagents under controlled conditions to achieve desired yields and purities.

Triisopropylsilanol finds applications in several fields:

  • Chemical Synthesis: It serves as a reagent in the synthesis of organosilicon compounds, which are vital for producing silicones and other materials.
  • Peptide Synthesis: In organic chemistry, it acts as a scavenger during peptide synthesis, facilitating the removal of protective groups and stabilizing reactive intermediates .
  • Catalysis: Emerging research indicates potential applications as a catalyst in various organic transformations due to its unique reactivity profile .

Several compounds share structural similarities with triisopropylsilanol. Here are some notable examples:

CompoundStructureUnique Features
Triethylsilane Et 3SiH\text{ Et }_3\text{SiH}Used as a reducing agent; less sterically hindered than triisopropylsilanol.
Trimethylsilane Me 3SiH\text{ Me }_3\text{SiH}Commonly used in organic synthesis; more reactive due to smaller size.
Triarylsilanol Ar 3SiOH\text{ Ar }_3\text{SiOH}Exhibits catalytic properties; used in direct amidation reactions .

Triisopropylsilanol stands out due to its combination of steric hindrance from the isopropyl groups and the presence of the silanol functional group, allowing it to act both as a reducing agent and a stabilizing scaffold in various

Wikipedia

Triisopropylsilanol

Dates

Modify: 2023-08-15

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